molecular formula C14H18O2Se B14547147 2-Hydroxy-2-methyl-4-(phenylselanyl)hept-4-en-3-one CAS No. 61713-58-4

2-Hydroxy-2-methyl-4-(phenylselanyl)hept-4-en-3-one

Cat. No.: B14547147
CAS No.: 61713-58-4
M. Wt: 297.26 g/mol
InChI Key: YUMLYKSLJOFGBT-UHFFFAOYSA-N
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Description

2-Hydroxy-2-methyl-4-(phenylselanyl)hept-4-en-3-one is an organic compound that contains a hydroxyl group, a methyl group, and a phenylselanyl group attached to a hept-4-en-3-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-2-methyl-4-(phenylselanyl)hept-4-en-3-one can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-4-hepten-3-one with phenylselenyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate selenide, which is then oxidized to yield the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-2-methyl-4-(phenylselanyl)hept-4-en-3-one undergoes various types of chemical reactions, including:

    Oxidation: The phenylselanyl group can be oxidized to form a selenoxide or selenone.

    Reduction: The compound can be reduced to remove the phenylselanyl group, yielding a simpler hydrocarbon structure.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Selenoxides or selenones.

    Reduction: Hydrocarbon derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Hydroxy-2-methyl-4-(phenylselanyl)hept-4-en-3-one has several scientific research applications, including:

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antioxidant and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Hydroxy-2-methyl-4-(phenylselanyl)hept-4-en-3-one involves its interaction with molecular targets such as enzymes and receptors. The phenylselanyl group can participate in redox reactions, influencing the oxidative state of biological systems. Additionally, the compound’s structure allows it to interact with various biomolecules, potentially modulating their activity and function.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-2-methyl-4-(phenylthio)hept-4-en-3-one: Similar structure but with a phenylthio group instead of a phenylselanyl group.

    2-Hydroxy-2-methyl-4-(phenylsulfinyl)hept-4-en-3-one: Contains a phenylsulfinyl group.

    2-Hydroxy-2-methyl-4-(phenylsulfonyl)hept-4-en-3-one: Contains a phenylsulfonyl group.

Uniqueness

2-Hydroxy-2-methyl-4-(phenylselanyl)hept-4-en-3-one is unique due to the presence of the phenylselanyl group, which imparts distinct chemical and biological properties. The selenium atom in the phenylselanyl group can participate in redox reactions, making the compound valuable for studying oxidative processes and developing new therapeutic agents.

Properties

CAS No.

61713-58-4

Molecular Formula

C14H18O2Se

Molecular Weight

297.26 g/mol

IUPAC Name

2-hydroxy-2-methyl-4-phenylselanylhept-4-en-3-one

InChI

InChI=1S/C14H18O2Se/c1-4-8-12(13(15)14(2,3)16)17-11-9-6-5-7-10-11/h5-10,16H,4H2,1-3H3

InChI Key

YUMLYKSLJOFGBT-UHFFFAOYSA-N

Canonical SMILES

CCC=C(C(=O)C(C)(C)O)[Se]C1=CC=CC=C1

Origin of Product

United States

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